N,N-二甲基-N'-吡啶-4-基甲基-乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

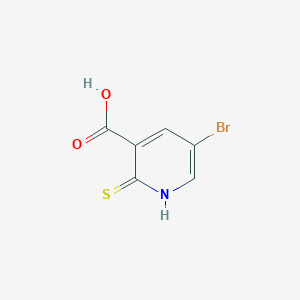

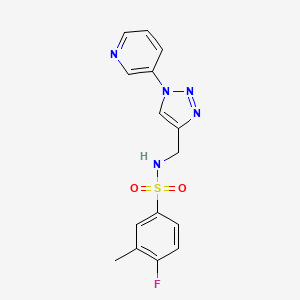

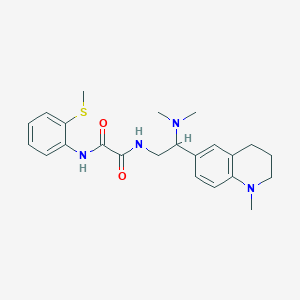

“N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine” is a chemical compound with the CAS Number: 136469-84-6 . It has a molecular weight of 179.27 and its IUPAC name is N1,N~1~-dimethyl-N~2~- (4-pyridinylmethyl)-1,2-ethanediamine .

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine” is represented by the linear formula: C10H17N3 . The InChI code for this compound is 1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 .科学研究应用

无机化学中的合成和表征

N,N-二甲基-N'-吡啶-4-基甲基-乙烷-1,2-二胺已用于各种金属配合物的合成和表征。例如,它的衍生物已被用于制备 Fe(II) 配合物,展示了改变的配体场强度和路易斯酸度,同时不影响稳定性 (Bohn et al., 2017)。类似地,它已被用于构建具有多种非共价相互作用的超分子结构,在定义这些结构的结构和发光特性中发挥着至关重要的作用 (Huang et al., 2017).

催化应用

这种化学物质在催化中发现了重要的应用。例如,它已被用于活化苯乙烯和甲基丙烯酸甲酯的基团转移聚合,影响所生产聚合物的分子量分布 (Hsiao et al., 2014)。在另一项研究中,它的席夫碱配合物有效抑制了低碳钢的腐蚀,弥合了配位化学和材料工程之间的差距 (Das et al., 2017).

分析化学和传感

在分析化学中,N,N-二甲基-N'-吡啶-4-基甲基-乙烷-1,2-二胺的衍生物已被开发为用于检测金属离子的荧光探针。例如,基于这种结构的探针显示出对检测体外和体内 Cd2+ 的高选择性和灵敏性 (Li et al., 2012)。另一个应用涉及螯合金属离子的氟离子载体的创建,进一步证明了其在选择性金属检测中的用途 (Hong et al., 2012).

生物无机化学

在生物无机化学中,该化合物已被用于模拟邻苯二酚双加氧酶的研究中,探索了电子对酶促反应的位阻效应 (Balamurugan et al., 2014)。此外,它在 Mn(III)-过氧配合物中的作用提供了对氧化过程中的反应动力学和反应性的见解 (Narulkar et al., 2021).

安全和危害

作用机制

Target of Action

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine is often used as a ligand in organic synthesis . It can form stable complexes with metal ions, which are used as catalysts in various reactions .

Mode of Action

The compound interacts with its targets, the metal ions, by forming a stable complex. This is achieved through the nitrogen atoms in the pyridine rings and the amine groups, which can donate electron pairs to the metal ions, leading to the formation of coordinate bonds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it catalyzes. As a ligand, it can influence a variety of reactions by altering the properties of the metal ion catalysts. The downstream effects would be specific to the reactions being catalyzed .

Pharmacokinetics

As a small, polar molecule, it is likely to have good solubility in water

属性

IUPAC Name |

N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSDZNWIOXPTLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)